![molecular formula C14H11BrN2 B1270060 6-Bromo-2-(4-methylphenyl)imidazo[1,2-a]pyridine CAS No. 858516-70-8](/img/structure/B1270060.png)
6-Bromo-2-(4-methylphenyl)imidazo[1,2-a]pyridine
Overview
Description
“6-Bromo-2-(4-methylphenyl)imidazo[1,2-a]pyridine” is a chemical compound that belongs to the class of imidazopyridines . Imidazopyridine is an important fused bicyclic 5–6 heterocycle and is recognized as a “drug prejudice” scaffold due to its wide range of applications in medicinal chemistry .
Synthesis Analysis
The synthesis of imidazopyridines, including “6-Bromo-2-(4-methylphenyl)imidazo[1,2-a]pyridine”, can be achieved through various strategies such as condensation, multicomponent reactions, oxidative coupling, tandem reactions, aminooxygenation, and hydroamination reactions .
Molecular Structure Analysis
The molecule is planar, showing a dihedral angle between the phenyl and the imidazo[1,2-a] pyridine rings . An intramolecular C—H N hydrogen bond with an S(5) ring motif is present .
Chemical Reactions Analysis
The chemical reactions involving “6-Bromo-2-(4-methylphenyl)imidazo[1,2-a]pyridine” can be explained by the initial iodine catalyzed condensation between the ketone and exocyclic amino group and subsequent tautomerization, cyclization, and oxidative aromatization .
Scientific Research Applications
Medicinal Chemistry: Drug Development
This compound serves as a “drug prejudice” scaffold due to its structural characteristics, which are conducive to the synthesis of pharmaceuticals . Its fused bicyclic heterocycle is a common feature in many therapeutic agents, and modifications to this core structure can lead to the development of new drugs with potential applications in treating various diseases.
Material Science: Organic Electronics
The structural character of 6-Bromo-2-(4-methylphenyl)imidazo[1,2-a]pyridine also makes it useful in material science, particularly in the field of organic electronics . Its electronic properties can be harnessed for creating components like organic light-emitting diodes (OLEDs) and organic photovoltaic cells (OPVs).
Chemical Synthesis: Building Block
As a building block in chemical synthesis, this compound can be used to construct more complex molecules. Its bromine atom is a reactive site that can undergo various substitution reactions, making it a valuable starting material for synthesizing a wide array of organic compounds .
Pharmaceutical Intermediates: Synthesis of Lactams
In the pharmaceutical industry, 6-Bromo-2-(4-methylphenyl)imidazo[1,2-a]pyridine is used as an intermediate in the synthesis of lactams . Lactams are a crucial component in the production of many antibiotics, and this compound’s ability to introduce lactam structures efficiently is highly beneficial.
Antimicrobial Research: Tuberculosis Treatment
Recent research has highlighted the potential of imidazo[1,2-a]pyridine analogues in the treatment of tuberculosis (TB). These compounds have shown significant efficacy in reducing bacterial load in acute TB mouse models, indicating their promise as novel anti-TB agents .
Catalysis: Organic Reactions
The compound can act as a catalyst or a component of a catalytic system in various organic reactions. Its structure can facilitate reactions such as oxidative coupling, tandem reactions, and hydroamination, which are essential in creating complex organic molecules .
Mechanism of Action
Target of Action
Imidazo[1,2-a]pyridines are a class of valuable heterocyclic scaffolds in organic synthesis and pharmaceutical chemistry . They have been recognized as a “drug prejudice” scaffold due to their wide range of applications in medicinal chemistry . .
Mode of Action
The mode of action of imidazo[1,2-a]pyridine derivatives can vary depending on the specific compound and its functional groups . Some imidazo[1,2-a]pyridine analogues have shown significant activity against multidrug-resistant TB (MDR-TB) and extensively drug-resistant TB (XDR-TB) . .
Biochemical Pathways
Imidazo[1,2-a]pyridines can be functionalized through various biochemical pathways, including transition metal catalysis, metal-free oxidation, and photocatalysis strategies . .
Pharmacokinetics
The pharmacokinetics of imidazo[1,2-a]pyridine derivatives can vary depending on the specific compound and its functional groups. For example, Q203, an imidazo[1,2-a]pyridine derivative, displayed pharmacokinetic and safety profiles compatible with once-daily dosing . .
Result of Action
The result of action of imidazo[1,2-a]pyridine derivatives can vary depending on the specific compound and its functional groups. For example, some imidazo[1,2-a]pyridine analogues have shown significant activity against MDR-TB and XDR-TB . .
properties
IUPAC Name |
6-bromo-2-(4-methylphenyl)imidazo[1,2-a]pyridine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H11BrN2/c1-10-2-4-11(5-3-10)13-9-17-8-12(15)6-7-14(17)16-13/h2-9H,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OPMUYIDHWOOLTK-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C2=CN3C=C(C=CC3=N2)Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H11BrN2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30362820 | |
Record name | 6-bromo-2-(4-methylphenyl)imidazo[1,2-a]pyridine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30362820 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
287.15 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
6-Bromo-2-(4-methylphenyl)imidazo[1,2-a]pyridine | |
CAS RN |
858516-70-8 | |
Record name | 6-bromo-2-(4-methylphenyl)imidazo[1,2-a]pyridine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30362820 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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